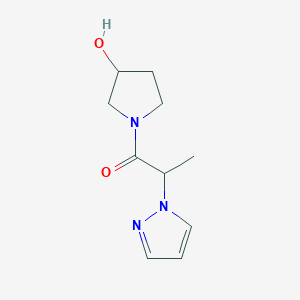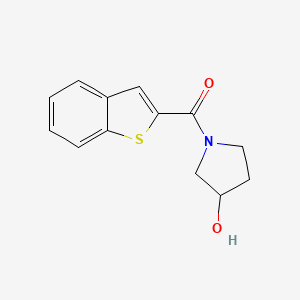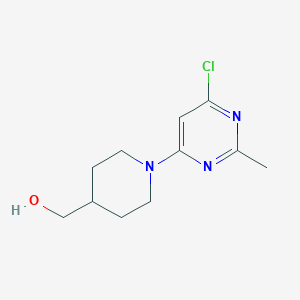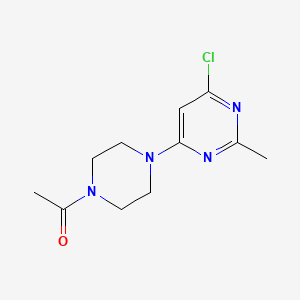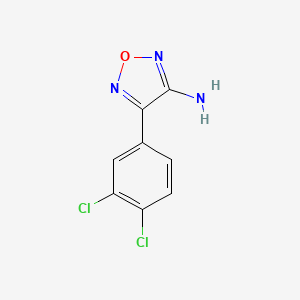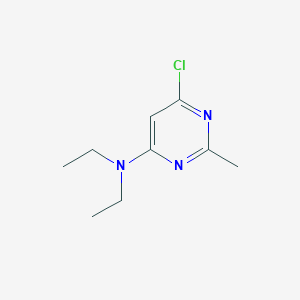
(3-Azidoazetidin-1-yl)(3-fluorophenyl)methanone
Descripción general
Descripción
(3-Azidoazetidin-1-yl)(3-fluorophenyl)methanone: . This compound features an azido group attached to an azetidine ring and a fluorophenyl group, making it a versatile reagent for chemical synthesis and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Azidoazetidin-1-yl)(3-fluorophenyl)methanone typically involves the following steps:
Azetidine Synthesis: The azetidine ring is constructed using methods such as cyclization of amino alcohols or intramolecular amination of dihalides.
Azidation: The azido group is introduced using azidation reagents such as sodium azide (NaN₃) under controlled conditions to avoid unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
(3-Azidoazetidin-1-yl)(3-fluorophenyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the azido group, where nucleophiles replace the azido group to form new compounds.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and acidic conditions.
Reduction: LiAlH₄, H₂, and palladium catalyst.
Substitution: Various nucleophiles (e.g., amines, alcohols) and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Azides or other functionalized derivatives.
Aplicaciones Científicas De Investigación
(3-Azidoazetidin-1-yl)(3-fluorophenyl)methanone: has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
(3-Azidoazetidin-1-yl)(3-fluorophenyl)methanone: is compared with other similar compounds to highlight its uniqueness:
Azidoazetidine Derivatives: These compounds share the azetidine ring but may lack the fluorophenyl group, resulting in different reactivity and applications.
Fluorinated Phenyl Compounds: Compounds with fluorinated phenyl groups but without the azetidine ring exhibit distinct chemical properties and uses.
Azido Compounds: Other azido-containing compounds may have different substituents and functional groups, leading to varied biological and chemical behaviors.
Comparación Con Compuestos Similares
Azidoazetidine derivatives
Fluorinated phenyl compounds
Other azido-containing compounds
Propiedades
IUPAC Name |
(3-azidoazetidin-1-yl)-(3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-8-3-1-2-7(4-8)10(16)15-5-9(6-15)13-14-12/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEWVPCLGMAQLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


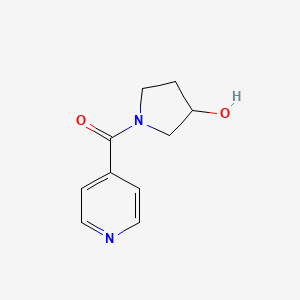
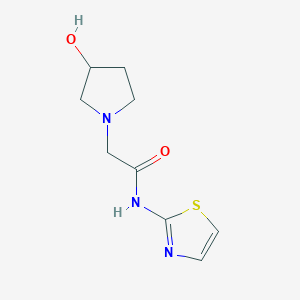
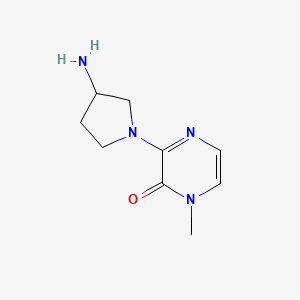
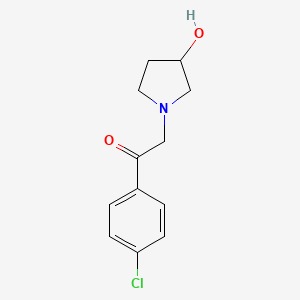
![1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1488895.png)
![1-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1488898.png)
amine](/img/structure/B1488899.png)
